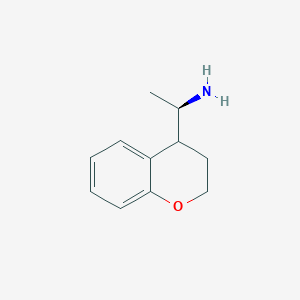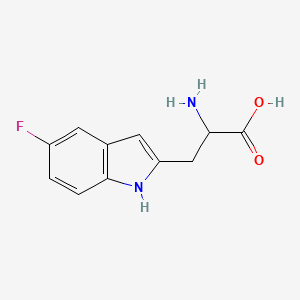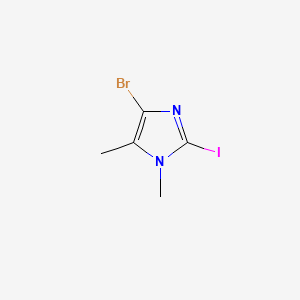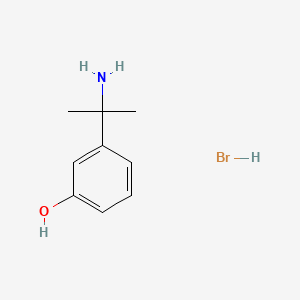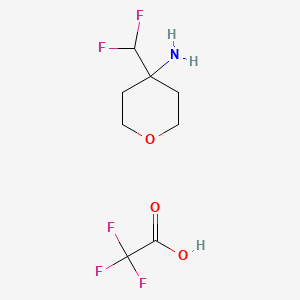
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the boronic acid group. The tert-butoxycarbonyl and methoxycarbonyl groups are then added through specific protection and deprotection steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a probe or ligand in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer treatment and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate protein functions, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 5-(tert-Butoxycarbonyl)-1H-pyrrole-3-boronic acid
Uniqueness
Compared to similar compounds, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid stands out due to its unique combination of functional groups The presence of both tert-butoxycarbonyl and methoxycarbonyl groups provides additional stability and reactivity, making it a more versatile intermediate in organic synthesis
Eigenschaften
Molekularformel |
C11H16BNO6 |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO6/c1-11(2,3)19-10(15)13-6-7(12(16)17)5-8(13)9(14)18-4/h5-6,16-17H,1-4H3 |
InChI-Schlüssel |
KMDPTMUZWAKUNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C(=C1)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


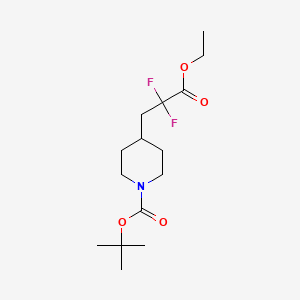
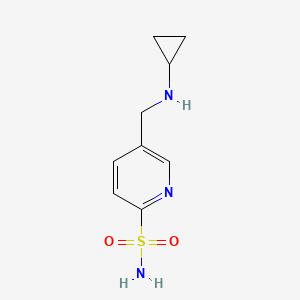
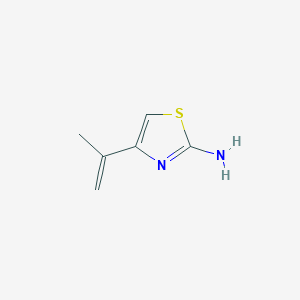
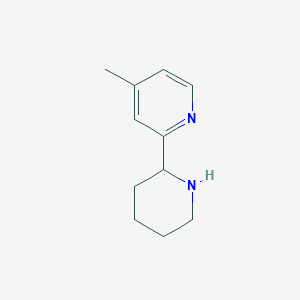
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
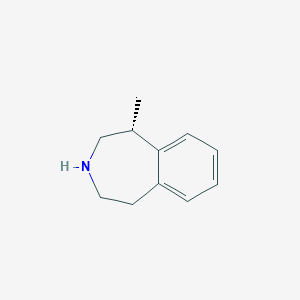
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
